molecular formula C15H23N B13538715 2-(4-Isobutylphenyl)piperidine

2-(4-Isobutylphenyl)piperidine

Cat. No.: B13538715
M. Wt: 217.35 g/mol
InChI Key: ZUFSZMVEKRBMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isobutylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the isobutylphenyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutylphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-isobutylbenzaldehyde with piperidine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, and the product is obtained in good yield. Another approach involves the use of 4-isobutylphenylmagnesium bromide, which reacts with piperidine to form the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isobutylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(4-Isobutylphenyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and inflammation.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Isobutylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

    Piperine: A naturally occurring piperidine alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Piperidine: The parent compound, widely used in organic synthesis and pharmaceutical applications.

    Pyridine: A structurally similar nitrogen-containing heterocycle with diverse applications in medicinal chemistry.

Uniqueness: 2-(4-Isobutylphenyl)piperidine stands out due to the presence of the isobutylphenyl group, which imparts unique chemical and biological properties. This structural modification can enhance the compound’s potency, selectivity, and pharmacokinetic profile, making it a valuable candidate for drug development and other scientific research applications.

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]piperidine

InChI

InChI=1S/C15H23N/c1-12(2)11-13-6-8-14(9-7-13)15-5-3-4-10-16-15/h6-9,12,15-16H,3-5,10-11H2,1-2H3

InChI Key

ZUFSZMVEKRBMPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.